N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound featuring multiple functional groups, including benzothiazole and nitrophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 2-aminobenzothiazole and its derivatives . These intermediates are then subjected to various condensation and substitution reactions to form the final product. Common reagents used in these reactions include aldehydes, amines, and thiols under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocyclic compounds.
Benzothiazole derivatives: Compounds with similar structures and functional groups, often studied for their biological activities.
Uniqueness
N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C32H25N5O4S4 |
---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
N-benzyl-2-[[6-[[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H25N5O4S4/c1-2-41-23-10-12-25-29(16-23)45-32(36-25)43-27-13-8-21(14-26(27)37(39)40)18-33-22-9-11-24-28(15-22)44-31(35-24)42-19-30(38)34-17-20-6-4-3-5-7-20/h3-16,18H,2,17,19H2,1H3,(H,34,38) |
InChI Key |
JOVKMTNNXICHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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